molecular formula C12H22N2O B7726151 3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile

3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile

Cat. No.: B7726151
M. Wt: 210.32 g/mol
InChI Key: JRDSCDALWRCPPA-UHFFFAOYSA-N
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Description

3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile is an organic compound that features a piperidine ring substituted with a propoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Substitution with Propoxy Group: The piperidine ring is then substituted with a propoxy group through a nucleophilic substitution reaction.

    Introduction of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents and appropriate solvents are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile has potential applications in drug development, particularly as a pharmacological agent. Its structural characteristics suggest that it may interact with various biological targets.

Case Study: Neuropharmacology

Research indicates that compounds containing piperidine derivatives can act on neurotransmitter systems. For instance, studies have shown that similar piperidine-based compounds exhibit affinity for dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .

Potential Therapeutic Uses

  • Antidepressants : Due to its interaction with neurotransmitter pathways.
  • Antipsychotics : Similar compounds have been explored for their efficacy in managing symptoms of psychosis.

Synthesis Applications

The compound can be utilized in synthetic organic chemistry as an intermediate for creating more complex molecules. Its nitrile functional group allows for further chemical modifications, which can lead to the development of novel compounds with desired properties.

Synthesis Pathways

  • Nitrile Derivatives : The nitrile group can be converted into various functional groups through hydrolysis or reduction, providing pathways to synthesize carboxylic acids or amines.
  • Piperidine Modifications : The piperidine ring can be substituted or modified to enhance biological activity or tailor pharmacokinetic properties.

Analytical Applications

This compound can serve as a standard reference material in analytical chemistry for the development of new analytical methods.

Chromatographic Techniques

The compound's unique properties make it suitable for:

  • High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification in pharmaceutical formulations.
  • Gas Chromatography (GC) : Potentially applicable after derivatization due to its volatility characteristics.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryPotential drug candidate for neurological disordersAntidepressants, Antipsychotics
SynthesisIntermediate for creating complex organic moleculesNitrile derivatives, Piperidine modifications
Analytical ChemistryReference material for method developmentHPLC, GC

Mechanism of Action

The mechanism of action of 3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a propoxy group and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

3-[3-(1-Methylpiperidin-4-yl)propoxy]propionitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C12H22N2O
  • Molecular Weight : 210.32 g/mol
  • CAS Number : [not provided in search results]

The biological activity of this compound primarily involves its interaction with various molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The compound's specific substitution pattern, featuring a propoxy group and a nitrile group, contributes to its unique chemical and biological properties.

Potential Therapeutic Uses

  • Antiviral Activity : Preliminary studies suggest that compounds structurally related to this compound may exhibit antiviral properties, particularly against retroviruses such as HIV. The compound's mechanism may involve inhibition of viral replication pathways .
  • Neuropharmacological Effects : Given the presence of piperidine moieties, there is potential for neuropharmacological applications. Compounds with similar structures have shown activity against neurotransmitter systems, suggesting possible uses in treating neurological disorders .
  • Antimicrobial Properties : Related compounds have demonstrated antimicrobial activities, indicating that this compound might also have similar properties worth exploring for therapeutic applications against bacterial and fungal infections .

Case Studies and Evaluations

Recent evaluations have focused on the biological effects of this compound and its analogs:

  • In Vitro Studies : Various in vitro studies have assessed the compound's efficacy against different cell lines. For instance, it has been evaluated for cytotoxicity and its ability to inhibit specific pathways involved in disease processes.
  • Animal Models : Animal studies are crucial for understanding the pharmacokinetics and potential side effects of the compound. Initial results indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in vital organs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(4-Methylpiperazin-1-yl)propanoic acidStructureAntimicrobial, anticancer
2-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-3-methylquinazolin-4(3H)-oneStructureAntiviral

Properties

IUPAC Name

3-[3-(1-methylpiperidin-4-yl)propoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-14-8-5-12(6-9-14)4-2-10-15-11-3-7-13/h12H,2-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDSCDALWRCPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCOCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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